molecular formula C15H14O B8297502 3-Naphthalen-1-yl-cyclopent-2-enol

3-Naphthalen-1-yl-cyclopent-2-enol

Cat. No.: B8297502
M. Wt: 210.27 g/mol
InChI Key: LEOLENVNEOEATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Naphthalen-1-yl-cyclopent-2-enol is a high-purity organic compound of significant interest in chemical and pharmacological research. Its molecular structure, which incorporates a naphthalene group linked to a cyclopentenol ring, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. This compound is intended for research and development applications exclusively. Researchers are investigating its potential as a key intermediate or precursor in the synthesis of more complex molecules with targeted biological activities. The structural motifs present in this compound are commonly found in molecules studied for their bioactive properties . In laboratory settings, it serves as a critical reagent for method development and optimization in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), aiding in the characterization of complex volatile profiles . All necessary safety data sheets (SDS) should be consulted prior to handling. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, personal, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3-naphthalen-1-ylcyclopent-2-en-1-ol

InChI

InChI=1S/C15H14O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10,13,16H,8-9H2

InChI Key

LEOLENVNEOEATH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 3 Naphthalen 1 Yl Cyclopent 2 Enol

Retrosynthetic Analysis of the Cyclopentenol (B8032323) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 3-Naphthalen-1-yl-cyclopent-2-enol, the analysis involves strategically disconnecting the molecule to identify logical precursors.

Disconnection Strategies for the Cyclopent-2-enol Moiety

The cyclopent-2-enol ring is a key feature of the target molecule. A primary disconnection strategy involves breaking the carbon-carbon bonds within the five-membered ring. A common approach for cyclic alcohols is to disconnect adjacent to the hydroxyl group. This leads to a dicarbonyl precursor through a 1,3-dioxygenated relationship, which can be formed via an aldol-type reaction. youtube.com Another powerful method for forming five-membered rings is the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. lkouniv.ac.in For a cyclopentene (B43876) ring, this would suggest a disconnection into a diene and an alkene.

Further analysis might involve functional group interconversion (FGI). For instance, the double bond in the cyclopent-2-enol could be introduced by elimination from a saturated diol precursor. The hydroxyl group itself could be the result of reducing a ketone, suggesting a cyclopentenone intermediate. This ketone functionality provides a handle for further disconnections, such as a 1,5-dicarbonyl relationship which points towards a Michael addition as a key bond-forming step. youtube.com

Disconnection Approach Precursor Synthons Corresponding Forward Reaction
1,3-Diol RelationshipDicarbonyl compoundAldol (B89426) Condensation
CycloadditionDiene and DienophileDiels-Alder Reaction
Functional Group InterconversionCyclopentenoneReduction of Ketone
Conjugate Addition1,5-Dicarbonyl compoundMichael Addition

Approaches for Naphthalene (B1677914) Functionalization at the 1-Position

Attaching the naphthalene moiety at the 1-position (alpha-position) is a critical step. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding a mixture of alpha and beta isomers. researchgate.net Therefore, more regioselective methods are preferred.

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of naphthalenes. nih.govresearchgate.net This involves using a directing group at a specific position on the naphthalene ring to guide a metal catalyst to activate a C-H bond at the desired location. For functionalization at the 1-position, a directing group at the 2-position or the use of a carbonyl group at the 1-position to direct functionalization at the peri (8-position) or ortho (2-position) are common strategies. anr.fr To achieve substitution at the 1-position itself, one might start with a pre-functionalized naphthalene, such as 1-bromonaphthalene, and utilize cross-coupling reactions like Suzuki or Negishi couplings. Another approach involves the use of organolithium or Grignard reagents derived from 1-halonaphthalenes, which can then react with appropriate electrophiles.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule through a sequence of reactions from readily available starting materials.

Cycloaddition Reactions Leading to Cyclopentenols

Cycloaddition reactions are highly efficient for forming cyclic compounds in a single step.

[3+2] annulation reactions are a powerful tool for constructing five-membered rings. mit.edu These reactions involve the combination of a three-atom component and a two-atom component. One such strategy involves the reaction of donor-acceptor (D-A) cyclopropanes with alkynes, promoted by a base like DBU or DABCO, to yield highly functionalized cyclopentenols. acs.orgacs.org In the context of synthesizing this compound, a potential [3+2] approach could involve a naphthalenyl-substituted three-carbon component reacting with a two-carbon alkyne or alkene. Another example is the silver(I)-catalyzed [3+2]-annulation of cyclopropenones with formamides. nih.gov

The Danheiser annulation is a well-known [3+2] cycloaddition that utilizes allenylsilanes as the three-carbon component, which react with α,β-unsaturated carbonyl compounds in the presence of a Lewis acid. mit.edu Adapting this to the target molecule would require a naphthalenyl-substituted allenylsilane or an α,β-unsaturated ketone bearing the naphthalene group.

[3+2] Annulation Variant Key Reactants Catalyst/Promoter Reference
D-A Cyclopropane (B1198618) AnnulationDonor-Acceptor Cyclopropane, AlkyneDABCO, DBU acs.org, acs.org
Danheiser AnnulationAllenylsilane, α,β-Unsaturated CarbonylLewis Acid mit.edu
Silver-Catalyzed AnnulationCyclopropenone, FormamideSilver(I) nih.gov

Transition metals can catalyze a variety of cycloaddition reactions to form five-membered rings. acs.org For instance, nickel-catalyzed reductive cycloadditions of enals or enoates with alkynes can produce cyclopentenols or cyclopentenones, respectively. acs.org A cobalt-phosphine complex could potentially catalyze a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, a process known as the Pauson-Khand reaction, to form a cyclopentenone which can then be reduced to the desired cyclopentenol. researchgate.net

Rhodium catalysts have also been employed in [4+1] and other cycloaddition reactions. nih.gov While many transition metal-catalyzed cycloadditions lead to cyclopentenones, these can serve as valuable intermediates that are readily converted to cyclopentenols. researchgate.net

Ring Contraction Methodologies

Ring contraction strategies provide an alternative pathway to the cyclopentene framework from larger, more readily accessible heterocyclic precursors.

A versatile method for synthesizing cyclopentene derivatives involves the base-induced ring contraction of 3,6-dihydro-2H-thiopyrans. nih.gov This process begins with a hetero-Diels-Alder reaction between a diene and a thiocarbonyl compound to form the six-membered dihydrothiopyran ring. nih.gov For the synthesis of a precursor to this compound, a suitable diene would be reacted with a thiocarbonyl compound bearing the naphthalene moiety.

The resulting cycloadduct, a substituted dihydrothiopyran, undergoes a novel ring contraction when treated with a strong base at low temperatures. nih.gov This rearrangement, which may proceed through a vinyl cyclopropane intermediate, ultimately yields a functionalized cyclopentene. The diastereoselectivity of this process can be influenced by the substituents on the dihydrothiopyran ring and the reaction temperature. nih.gov

Table 2: Synthesis via Dihydrothiopyran Ring Contraction nih.gov
Precursor SynthesisRing Contraction StepResulting Intermediate
In situ generation of a thiocarbonyl, trapped by a 1,3-diene to form a 3,6-dihydro-2H-thiopyran.Treatment of the dihydrothiopyran with a strong base (e.g., LDA) at low temperature.A substituted cyclopentene, which can be further elaborated to the target alcohol.

Asymmetric Synthesis Approaches

Controlling the stereochemistry of the cyclopentenol is crucial, and several asymmetric strategies can be employed to achieve high enantiomeric purity.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral metal complexes and organocatalysts can mediate reactions to produce one enantiomer of a product in excess. For instance, chiral iron or copper complexes have been successfully used in the asymmetric oxidative coupling of 2-naphthols to create axially chiral BINOL ligands. mdpi.com Similarly, chiral-at-metal Rh(III) complexes have been developed for asymmetric [2+1] cyclizations. nih.gov

In the context of this compound, a chiral catalyst could be employed in the key bond-forming step, such as the cycloaddition or an aldol reaction leading to a precursor. nih.govresearchgate.net For example, a proline-derived organocatalyst could be used to facilitate an asymmetric aldol reaction to generate a chiral keto alcohol, which is then cyclized and reduced. nih.gov

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the synthesis of chiral 1,3-diols, which are structurally related to the target molecule, asymmetric reduction of a chiral keto alcohol using a chiral oxazaborolidine reagent (like the Corey-Bakshi-Shibata catalyst) can yield products with high enantiomeric purity. nih.gov

This principle can be directly applied to the synthesis of this compound. A prochiral 3-(naphthalen-1-yl)cyclopent-2-enone could be reduced using a chiral reducing agent or a catalyst/reagent system that induces chirality at the newly formed stereocenter, leading to an enantiomerically enriched product. The diastereoselectivity observed in the ring contraction of dihydrothiopyrans is another example of asymmetric induction, where the existing stereocenters in the ring influence the stereochemical outcome of the rearrangement. nih.gov

Table 3: Examples of Asymmetric Approaches
MethodCatalyst/Reagent ExampleApplication PrincipleReference
Chiral Catalyst-Mediated Aldol ReactionProline-derived organocatalyst with Cu(OTf)₂Asymmetric synthesis of a chiral 1,3-keto alcohol precursor. nih.gov
Asymmetric Reduction(R)-CBS-oxazaborolidine complexEnantioselective reduction of a prochiral ketone to a chiral alcohol. nih.gov
Diastereoselective Ring ContractionStrong base on a chiral dihydrothiopyranSubstrate-controlled induction during rearrangement to a cyclopentene. nih.gov

Functional Group Interconversions on Precursors

The synthesis of the required starting materials often necessitates various functional group interconversions. vanderbilt.edu For example, the preparation of silyl (B83357) enol ethers from ketones is a critical step for cycloaddition reactions. This is commonly achieved by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) triflate, in the presence of a non-nucleophilic base like triethylamine. tcichemicals.comscripps.edu The regioselectivity of this reaction can often be controlled by temperature. scripps.edu

Furthermore, the synthesis of the 1-ethynylnaphthalene (B95080) reactant might require the conversion of another functional group on the naphthalene core, such as a ketone or an aldehyde, into the alkyne. This can be accomplished through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. The ability to convert functional groups such as alcohols, halides, nitriles, and esters is fundamental to building the complex precursors needed for the primary synthetic routes. vanderbilt.edu

Reduction Strategies for Cyclopentenone Derivatives

The synthesis of this compound often begins with the corresponding α,β-unsaturated ketone, 3-(naphthalen-1-yl)cyclopent-2-en-1-one. The reduction of this cyclopentenone derivative is a critical step in obtaining the desired allylic alcohol. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and yield of the reaction.

Commonly used reducing agents for the 1,2-reduction of enones to allylic alcohols include metal hydrides. The table below summarizes some potential reduction strategies.

Reducing AgentSolvent(s)Typical Reaction ConditionsSelectivity Profile
Sodium Borohydride (B1222165) (NaBH₄)Methanol, Ethanol0 °C to room temperatureGenerally favors 1,2-reduction, but can sometimes lead to a mixture of 1,2- and 1,4-reduction products.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF-78 °C to 0 °CA powerful reducing agent that effectively reduces the carbonyl group, but with lower chemoselectivity.
Diisobutylaluminium Hydride (DIBAL-H)Toluene, THF-78 °CCan provide good selectivity for 1,2-reduction, especially at low temperatures.
Cerium(III) chloride with NaBH₄ (Luche Reduction)MethanolRoom temperatureHighly selective for the 1,2-reduction of enones, minimizing the formation of the saturated ketone byproduct.

The Luche reduction, which utilizes a combination of cerium(III) chloride and sodium borohydride, is a particularly effective method for the selective 1,2-reduction of α,β-unsaturated ketones. This method generally affords the corresponding allylic alcohols in high yields with minimal formation of byproducts resulting from 1,4-addition (conjugate reduction).

Stereoselective Hydroxylation or Related Transformations

Achieving stereocontrol in the synthesis of this compound is a significant challenge. The development of stereoselective methods is crucial for accessing specific enantiomers or diastereomers of the target molecule. While direct asymmetric reduction of the parent enone is a primary strategy, stereoselective hydroxylation of a pre-functionalized cyclopentene ring also presents a viable, albeit less direct, synthetic route.

Approaches to stereoselective synthesis could involve:

Chiral Reducing Agents: The use of chiral borane (B79455) reagents or asymmetrically modified metal hydrides can facilitate the enantioselective reduction of the ketone.

Enzyme-Catalyzed Reduction: Biocatalytic reductions using ketoreductases offer a green and highly enantioselective method for the synthesis of chiral alcohols.

Directed Hydroxylation: In a multi-step sequence, a functional group on the cyclopentene ring could direct the stereoselective delivery of an oxygen atom, for example, through an epoxidation-reduction sequence.

Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of novel methods that can be applied to the synthesis of cyclopentenol derivatives like this compound. These protocols often offer advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical Synthesis Pathways

Electrochemical methods have emerged as a powerful tool in organic synthesis, providing a sustainable and controlled way to generate reactive intermediates. researchgate.net An electrochemically induced intermolecular (3+2) annulation of alkenes and alkynes has been reported for the synthesis of highly substituted cyclopentenes. researchgate.netnih.gov This method avoids the use of harsh reagents and noble metals, which are often required in traditional synthetic routes. researchgate.netnih.gov The reaction proceeds under mild conditions and demonstrates high regioselectivity. nih.gov

A plausible electrochemical approach to a precursor of this compound could involve the reaction between a naphthalene-derived alkene and an alkyne in an undivided cell, using a catalytic amount of a mediator. nih.gov Subsequent functional group manipulations would then lead to the target alcohol.

Green Chemistry Approaches and Mild Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Key features of green chemistry approaches applicable to this synthesis include:

Catalytic Methods: The use of catalytic amounts of reagents, such as in the electrochemical synthesis, reduces waste generation. nih.gov

Mild Conditions: Electrochemical methods often operate at room temperature and ambient pressure, reducing energy consumption. researchgate.net

Avoidance of Toxic Reagents: These modern methods can circumvent the need for stoichiometric amounts of heavy metals or pyrophoric reagents. researchgate.netnih.gov

Gram-Scale Synthetic Implementations

The scalability of a synthetic route is a critical factor for its practical application. While many novel synthetic methods are developed on a milligram scale, demonstrating their feasibility on a gram-scale is a significant achievement. researchgate.netnih.gov The electrochemical (3+2) annulation has shown potential for gram-scale synthesis, indicating its robustness and potential for producing larger quantities of cyclopentene derivatives. nih.gov This scalability is essential for enabling further biological studies or material science applications of compounds like this compound.

Substrate Scope and Functional Group Tolerance in Synthetic Routes

The robustness of a synthetic method is determined by its substrate scope and tolerance to various functional groups. The electrochemical synthesis of cyclopentenes has been shown to have a broad substrate scope, accommodating a wide range of both alkene and alkyne coupling partners. researchgate.netnih.gov This suggests that a naphthalene-containing substrate would be well-tolerated.

In-Depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases for the spectroscopic and structural elucidation of the chemical compound this compound indicates a significant lack of publicly available experimental data. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) spectra, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY), no specific datasets for this particular molecule could be retrieved.

While general principles of NMR spectroscopy are well-established for interpreting the structures of organic molecules, including those with similar structural motifs like naphthalenyl and cyclopentenol groups, the application of these principles requires actual experimental data. For instance, ¹H and ¹³C NMR chemical shifts would provide initial information on the electronic environment of the protons and carbons, respectively. Two-dimensional NMR techniques would further delineate the connectivity: COSY for proton-proton couplings, HSQC for direct carbon-hydrogen attachments, HMBC for longer-range carbon-hydrogen correlations, and NOESY for through-space proton proximities.

The scientific community relies on the publication of such detailed spectroscopic data to verify chemical structures and to build a collective body of knowledge. The current investigation highlights that, for this compound, this information is not accessible in the public domain. Therefore, a complete structural elucidation based on the requested spectroscopic techniques cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 3 Naphthalen 1 Yl Cyclopent 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR Spectroscopy for Crystalline Forms

In a hypothetical SSNMR analysis, one would expect to observe distinct signals for the different carbon and proton environments within the molecule. The aromatic carbons of the naphthalene (B1677914) ring would resonate in the typical downfield region (around 110-160 ppm in ¹³C SSNMR), with the quaternary carbons showing different chemical shifts from the protonated carbons. The cyclopentenol (B8032323) ring would exhibit signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons, including the carbon bearing the hydroxyl group. The chemical shifts would be highly sensitive to the local electronic environment and the packing of the molecules in the crystal lattice.

Proton SSNMR would complement this data, showing characteristic signals for the aromatic, vinylic, aliphatic, and hydroxyl protons. The proximity of different groups in the crystal lattice could be probed using techniques like cross-polarization, providing insights into the intermolecular interactions that stabilize the crystalline structure.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of 3-Naphthalen-1-yl-cyclopent-2-enol would display a series of characteristic absorption bands corresponding to the various stretching and bending modes of its constituent bonds. libretexts.org

Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding.

C-H Stretch (Aromatic): Sharp absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) corresponding to the C-H bonds of the naphthalene ring.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the cyclopentene (B43876) ring would be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic and Alkene): The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring and the cyclopentene ring would result in absorptions in the 1450-1650 cm⁻¹ region.

C-O Stretch: A distinct peak in the 1000-1260 cm⁻¹ range would indicate the stretching vibration of the carbon-oxygen single bond of the alcohol group.

These vibrational signatures provide a molecular fingerprint, confirming the presence of the key functional groups within the this compound structure.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Naphthalene RingAromatic C-H Stretch3050-3150
Cyclopentene RingAliphatic C-H Stretch2850-2960
Naphthalene & CyclopenteneC=C Stretch1450-1650
AlcoholC-O Stretch1000-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π-systems, such as this compound, exhibit characteristic UV-Vis spectra. masterorganicchemistry.com

The naphthalene moiety is a strong chromophore. The UV-Vis spectrum of naphthalene itself shows two distinct absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The presence of the cyclopentenol substituent on the naphthalene ring will influence the precise wavelengths and intensities of these absorptions.

The expected electronic transitions for this compound are:

n → π* Transitions: The oxygen atom of the hydroxyl group has non-bonding electrons (n electrons). These electrons can be excited to an antibonding π* orbital of the conjugated system. libretexts.orgmasterorganicchemistry.com These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com

Electronic Transition Description Expected Wavelength Region
π → πExcitation of an electron from a bonding π orbital to an antibonding π orbital.Shorter wavelength, higher energy (UV region)
n → πExcitation of a non-bonding electron (from the oxygen atom) to an antibonding π orbital.Longer wavelength, lower energy (UV region)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₁₄O), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This high level of accuracy is invaluable for confirming the chemical formula of a newly synthesized or isolated compound.

In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. youtube.com For this compound, key fragmentation pathways would likely involve:

Loss of a Water Molecule: Alcohols readily lose a water molecule (H₂O, mass 18) under mass spectrometric conditions, leading to a significant peak at M-18.

Cleavage of the Cyclopentenol Ring: The cyclopentenol ring can undergo various cleavages, leading to fragments corresponding to the loss of small neutral molecules or radicals.

Formation of a Naphthyl Cation: Cleavage of the bond between the naphthalene ring and the cyclopentenol ring could lead to the formation of a stable naphthylmethyl cation or related fragments. The strong and stable nature of the aromatic naphthalene ring would likely result in prominent peaks corresponding to this part of the molecule. libretexts.org

Loss of a Methyl or Ethyl Group: Fragmentation of the cyclopentane (B165970) ring could lead to the loss of a methyl (CH₃, mass 15) or ethyl (C₂H₅, mass 29) radical. youtube.com

The analysis of these fragmentation patterns allows for a detailed reconstruction of the molecule's structure. nih.gov

Potential Fragment Description Expected m/z Change
[M - H₂O]⁺Loss of a water molecule from the alcohol.M - 18
[M - CH₃]⁺Loss of a methyl radical from the cyclopentene ring.M - 15
[M - C₂H₅]⁺Loss of an ethyl radical from the cyclopentene ring.M - 29
Naphthyl-containing fragmentsFragments containing the stable naphthalene ring system.Varies

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. muni.cz This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. muni.cz

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclopentenol ring (e.g., envelope or twist conformation).

Stereochemistry: Unambiguous determination of the relative stereochemistry of any chiral centers.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about intermolecular forces such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the naphthalene rings.

This detailed three-dimensional structural information is crucial for understanding the compound's physical and chemical properties and its potential interactions with other molecules.

Analysis of this compound Unfeasible Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the characterization of the chemical compound this compound. Specifically, no published research or data pertaining to its gas-phase structural analysis via electron diffraction (ED) could be located.

Consequently, the generation of a detailed and scientifically accurate article on the "," with a specific focus on "Electron Diffraction (ED) for Gas-Phase Structural Analysis," is not possible at this time. The absence of empirical data, including detailed research findings and data tables, prevents the fulfillment of the requested content.

Further research, including the synthesis and subsequent analysis of this compound by research groups equipped with electron diffraction capabilities, would be required to produce the data necessary for such a discourse. Until such studies are conducted and their results published, a scientifically sound and authoritative article on this specific topic cannot be constructed.

Reactivity and Mechanistic Investigations of 3 Naphthalen 1 Yl Cyclopent 2 Enol

Reactivity of the Cyclopentenol (B8032323) Moiety

The cyclopentenol ring in 3-Naphthalen-1-yl-cyclopent-2-enol is a versatile functional group, susceptible to a variety of transformations at its olefinic bond and hydroxyl group.

Electrophilic and Nucleophilic Reactions of the Olefinic Bond

The double bond in the cyclopentenol ring is electron-rich, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org The presence of the hydroxyl group and the naphthalene (B1677914) ring can influence the regioselectivity of these reactions.

Electrophilic Addition:

Electrophilic addition reactions to the double bond of this compound are expected to proceed via a carbocation intermediate. The stability of this carbocation will determine the regiochemical outcome of the addition, following Markovnikov's rule where the electrophile adds to the less substituted carbon atom. youtube.com For instance, the addition of hydrogen halides (HX) would likely result in the formation of a tertiary carbocation, which is stabilized by the adjacent hydroxyl group and the naphthalene ring.

Halogenation of the double bond with reagents like bromine (Br₂) or chlorine (Cl₂) is also anticipated. libretexts.orgnih.gov This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms across the double bond. youtube.com The reaction with bromine water would be expected to form a halohydrin.

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly in the context of conjugate addition to the corresponding α,β-unsaturated ketone, which can be formed by oxidation of the cyclopentenol. The enolate anions derived from related cyclopentenone systems are excellent nucleophiles in Michael additions. libretexts.org

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Derivatization)

The secondary allylic alcohol functionality in this compound is a key site for various chemical transformations.

Oxidation:

The hydroxyl group can be readily oxidized to a ketone, yielding 3-naphthalen-1-yl-cyclopent-2-enone. A particularly effective and mild reagent for this transformation is activated manganese dioxide (MnO₂), which is highly selective for the oxidation of allylic and benzylic alcohols. dalalinstitute.comresearchgate.netnih.govnih.govsigmaaldrich.com The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607). researchgate.net

Derivatization:

The hydroxyl group can be derivatized to form ethers, esters, or silyl (B83357) ethers, which can serve as protecting groups or modify the molecule's properties. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding ester. Silylation, using a reagent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base like triethylamine, would afford the trimethylsilyl ether. These derivatizations are common strategies in organic synthesis. masterorganicchemistry.com

Table 1: Expected Reactions of the Cyclopentenol Moiety
Reaction TypeReagents and ConditionsExpected Product
Electrophilic Addition HBr3-Bromo-3-(naphthalen-1-yl)cyclopentan-1-ol
Br₂ in CCl₄trans-2,3-Dibromo-3-(naphthalen-1-yl)cyclopentan-1-ol
Oxidation Activated MnO₂ in CH₂Cl₂3-Naphthalen-1-yl-cyclopent-2-enone
Derivatization (Esterification) Acetyl chloride, pyridine3-Naphthalen-1-yl-cyclopent-2-enyl acetate
Derivatization (Silylation) Trimethylsilyl chloride, triethylamine1-((3-(Naphthalen-1-yl)cyclopent-2-en-1-yl)oxy)trimethylsilane

Rearrangement Reactions of the Cyclopentene (B43876) Ring

The cyclopentene ring system, particularly when functionalized, can undergo various rearrangement reactions. One notable possibility is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. youtube.comrsc.orgrsc.orgresearchgate.netnih.gov While this compound is not a divinyl ketone itself, its oxidation product, 3-naphthalen-1-yl-cyclopent-2-enone, can be considered a vinyl ketone. Further synthetic manipulation could potentially lead to a divinyl ketone precursor that could undergo a Nazarov-type cyclization, leading to more complex polycyclic structures. Additionally, intramolecular Diels-Alder reactions have been observed in related cyclopentadiene (B3395910) systems, suggesting that under certain conditions, the cyclopentene ring could participate in cycloaddition reactions.

Reactivity of the Naphthalene Substituent

The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. The presence of the cyclopentenol substituent at the 1-position influences the rate and regioselectivity of these reactions. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The cyclopentenyl group attached to the naphthalene ring is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. This is due to the electron-donating nature of the alkyl-like substituent.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. dalalinstitute.comrsc.orgrsc.orgresearchgate.netnih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the naphthalene ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst leads to the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) is achieved using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). dalalinstitute.comrsc.orgrsc.orgresearchgate.netnih.gov

Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide and a Lewis acid catalyst. researchgate.net

Regioselectivity at Position 1 vs. Position 2 of Naphthalene

In general, electrophilic attack on a monosubstituted naphthalene ring is highly regioselective. For a 1-substituted naphthalene, the incoming electrophile preferentially attacks the other alpha positions (4 and 5) and to a lesser extent, the ortho position (2) and the peri position (8). nih.govorganic-chemistry.org The substitution at the 4-position is often favored due to the formation of a more stable carbocation intermediate where the aromaticity of the unsubstituted ring is preserved in the resonance structures. nih.gov The 5-position is also a site of substitution.

Table 2: Expected Regioselectivity of EAS on 1-Substituted Naphthalene
ReactionReagentsMajor Product(s)Minor Product(s)
Nitration HNO₃, H₂SO₄4-Nitro and 5-Nitro derivatives2-Nitro and 8-Nitro derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl and 5-Acyl derivatives2-Acyl derivative
Influence of Reaction Conditions (e.g., Temperature, Solvent) on Selectivity

The selectivity of chemical reactions involving this compound is anticipated to be highly dependent on the reaction conditions. Both temperature and solvent can play a crucial role in determining the outcome of a reaction by influencing reaction rates, equilibria, and the stability of intermediates and transition states.

Temperature Effects: In electrophilic substitution reactions on the naphthalene ring, temperature can famously alter the regioselectivity. For instance, the sulfonation of naphthalene yields 1-naphthalenesulfonic acid at lower temperatures and 2-naphthalenesulfonic acid at higher temperatures. This is a classic example of kinetic versus thermodynamic control. A similar temperature-dependent selectivity could be envisioned for reactions of this compound, where substitution at different positions on the naphthalene ring might be favored under varying thermal conditions.

Solvent Effects: The choice of solvent can significantly impact reaction selectivity by stabilizing or destabilizing charged intermediates or transition states. In reactions involving polar intermediates, such as those in Friedel-Crafts acylation, the solvent polarity can influence the product distribution. For this compound, a change in solvent from a non-polar medium like carbon disulfide to a more polar one like nitrobenzene (B124822) could potentially alter the preferred site of electrophilic attack on the naphthalene ring.

A summary of potential solvent and temperature effects is presented in the table below:

Reaction ConditionPotential Influence on Selectivity of this compound Reactions
Temperature May alter the regioselectivity of electrophilic substitution on the naphthalene ring (kinetic vs. thermodynamic control).
Solvent Polarity Can influence the stability of charged intermediates, potentially affecting the product distribution in reactions like Friedel-Crafts acylation.
Effects of the Cyclopentenol Substituent on Naphthalene Reactivity

The cyclopentenol group attached to the naphthalene ring at the 1-position is expected to influence the reactivity of the aromatic system through both electronic and steric effects.

Steric Effects: The bulky cyclopentenol group at the 1-position will sterically hinder attack at adjacent positions on the naphthalene ring, particularly at the peri-position (C8). This steric hindrance would likely direct incoming electrophiles to other, less hindered positions on the same or the adjacent ring.

Oxidation Pathways of Naphthalene Derivatives

Naphthalene and its derivatives are susceptible to oxidation, often leading to the formation of quinones or phthalic acid derivatives under harsh conditions. For this compound, several oxidation pathways can be postulated.

Mild oxidation could selectively target the cyclopentenol moiety. For instance, oxidation of the secondary alcohol could yield the corresponding ketone, 3-naphthalen-1-yl-cyclopent-2-enone. The double bond in the cyclopentene ring could also be a site for epoxidation or dihydroxylation.

Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely attack the naphthalene ring. The presence of the activating cyclopentenol group could make the substituted ring more susceptible to oxidation, potentially leading to cleavage and the formation of a substituted phthalic acid derivative.

Oxidizing AgentPotential Product(s)
Mild Oxidants (e.g., PCC, MnO2)3-Naphthalen-1-yl-cyclopent-2-enone
Peroxy acids (e.g., m-CPBA)Epoxide of the cyclopentene ring
Strong Oxidants (e.g., KMnO4, H2CrO4)Substituted phthalic acid derivative

Reduction Pathways of Naphthalene Derivatives

The reduction of this compound could proceed via several pathways, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation (e.g., with H2/Pd, Pt, or Ni) would likely reduce both the double bond in the cyclopentene ring and the naphthalene ring system. The reduction of the naphthalene ring often occurs stepwise, with one ring being reduced more readily than the other. The conditions can be controlled to achieve partial or complete saturation.

Chemical reduction using dissolving metals, such as sodium in liquid ammonia (B1221849) (Birch reduction), would likely lead to the partial reduction of the naphthalene ring, yielding a non-aromatic diene. The specific regioselectivity of the reduction would be influenced by the electronic nature of the cyclopentenol substituent.

Reducing AgentPotential Product(s)
Catalytic Hydrogenation (H2/Catalyst)Saturation of the cyclopentene double bond and/or the naphthalene ring.
Dissolving Metal Reduction (e.g., Na/NH3)Partial reduction of the naphthalene ring to a diene.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its chemical behavior and for the rational design of new synthetic methodologies.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding reaction mechanisms. For reactions involving this compound, various spectroscopic and computational methods could be employed to identify and characterize transient species.

In electrophilic aromatic substitution reactions, the key intermediates are resonance-stabilized carbocations known as sigma complexes or arenium ions. For this compound, the stability of the possible arenium ions would determine the regioselectivity of the substitution. Computational studies could be used to model the energies of these intermediates and predict the most likely products.

In reactions involving the cyclopentenol moiety, such as acid-catalyzed dehydration, a carbocation intermediate would be formed on the five-membered ring. The stability and subsequent rearrangement of this carbocation would dictate the structure of the final product.

Radical Pathways in Cyclopentene Synthesis

While the synthesis of this compound itself is not detailed in the available literature, radical pathways are a common and powerful tool for the construction of cyclopentene rings. It is conceivable that a synthetic route to this molecule could involve a radical cyclization reaction.

For instance, a precursor molecule containing a naphthalene group and a suitably positioned radical precursor (e.g., a halogen atom or a xanthate ester) on an acyclic chain could undergo a 5-exo-trig radical cyclization to form the cyclopentene ring. The stereochemistry of the final product would be influenced by the transition state geometry of the cyclization step. The study of such radical-mediated syntheses provides valuable insights into the formation of complex cyclic systems.

Cascade Reactions and Multi-Step Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where a single starting material undergoes multiple bond-forming events in a single operation without the isolation of intermediates. For an allylic alcohol like this compound, such sequences can be initiated to construct complex molecular architectures.

One plausible cascade pathway for this compound could be an aza-Prins/Friedel-Crafts reaction. nih.gov In a related system, homocinnamyloxycarbamates react with aromatic aldehydes in a cascade fashion to yield hydroindeno-1,2-oxazinanes. nih.gov Applying this concept, the reaction of this compound, under appropriate conditions with an aldehyde and a nitrogen source, could potentially lead to complex fused heterocyclic systems. The reaction would likely proceed through the formation of an allylic cation, which is then trapped intramolecularly by the appended nitrogen-containing moiety, followed by a Friedel-Crafts cyclization onto the electron-rich naphthalene ring.

Furthermore, cascade reactions can be promoted by various reagents. For instance, iodine monochloride has been used to promote a cascade synthesis of 1-naphthaldehydes from 1-phenylpent-4-yn-2-ols. researchgate.net This suggests that electrophilic reagents could initiate a cascade with this compound, potentially involving the cyclopentene double bond and the naphthalene ring, leading to polycyclic aromatic compounds.

The following table outlines a hypothetical cascade reaction of this compound.

Reaction Type Initiator/Reagent Key Intermediates Potential Product Class
Aza-Prins/Friedel-CraftsLewis or Brønsted Acid, AldehydeAllylic cation, N-acyliminium ionFused N-heterocycles
Electrophile-initiated cyclizationICl, Br₂Halonium ion, Allylic cationPolycyclic aromatic systems

Hammett Correlation and Substituent Effects on Reaction Rates

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to the corresponding constant of the unsubstituted compound through the equation: log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant.

For this compound, substituents on the naphthalene ring would significantly influence the rates of reactions involving this moiety, such as electrophilic aromatic substitution or reactions where the naphthalene ring stabilizes a developing charge. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the naphthalene ring are critical.

Electron-donating groups (e.g., -OCH₃, -CH₃) are expected to increase the rate of electrophilic attack on the naphthalene ring by stabilizing the arenium ion intermediate. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate the ring and slow down the reaction. The magnitude of this effect can be predicted using established substituent constants. While the classic Hammett equation was developed for benzene (B151609) derivatives, similar principles apply to naphthalene systems, although the electronic effects can be more complex due to the fused ring system. researchgate.net

The following table provides an illustrative example of how different substituents on the naphthalene ring of this compound might affect the relative rate of a hypothetical electrophilic substitution reaction.

Substituent (at C4 of Naphthalene) Substituent Constant (σp) Hypothetical Relative Rate (k_rel) Expected Effect
-OCH₃-0.27> 1Rate acceleration
-CH₃-0.17> 1Rate acceleration
-H0.001Reference
-Cl0.23< 1Rate deceleration
-NO₂0.78<< 1Strong rate deceleration

Note: The σp values are for benzene systems and are used here for illustrative purposes. The hypothetical relative rates are qualitative predictions.

Diastereoselection and Stereochemical Control in Reactions

For instance, in an epoxidation reaction, a reagent like m-CPBA would likely approach the double bond from the face opposite to the bulky naphthalene group to minimize steric hindrance, leading to a specific diastereomer of the corresponding epoxide. Similarly, in a hydrogenation reaction, the catalyst would coordinate to the less hindered face of the double bond.

The hydroxyl group can also play a crucial role in directing reactions. For example, in a directed epoxidation using a vanadium catalyst, the hydroxyl group can coordinate to the metal center, delivering the oxidizing agent to the same face of the double bond, resulting in syn-diastereoselectivity.

In cascade reactions, such as the previously mentioned aza-Prins/Friedel-Crafts reaction, the initial stereochemistry of the cyclopentenol can determine the relative stereochemistry of the newly formed stereocenters in the final product. Studies on similar cascade reactions have shown that the stereochemical profile can be highly dependent on the substrate and reaction conditions, sometimes leading to the selective formation of either cis or trans products. nih.gov

The following table summarizes potential diastereoselective reactions of this compound.

Reaction Reagent/Catalyst Directing Group Expected Major Diastereomer
Epoxidationm-CPBANaphthalene group (steric bulk)anti to naphthalene
Directed EpoxidationVO(acac)₂, t-BuOOHHydroxyl group (coordination)syn to hydroxyl
Catalytic HydrogenationH₂, Pd/CNaphthalene group (steric bulk)Hydrogen addition anti to naphthalene

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, this compound is expected to undergo a variety of transformations, primarily initiated by the protonation of the hydroxyl group. rsc.org Protonation of the hydroxyl group converts it into a good leaving group (H₂O), facilitating its departure and the formation of a resonance-stabilized allylic carbocation. This carbocation is a key intermediate that can undergo several subsequent reactions.

The positive charge in the allylic carbocation is delocalized over three carbon atoms of the cyclopentenyl system. The fate of this carbocation depends on the reaction conditions and the presence of nucleophiles.

Nucleophilic Substitution (S_N1): If a nucleophile is present in the reaction medium, it can attack the carbocation at either of the electrophilic carbon centers, potentially leading to a mixture of regioisomeric products.

Elimination (E1): The carbocation can lose a proton from an adjacent carbon atom to form a cyclopentadiene derivative.

Rearrangement/Cyclization: The carbocation can undergo intramolecular reactions. For example, the electron-rich naphthalene ring can act as an internal nucleophile and attack the carbocation in a Friedel-Crafts-type reaction. This would lead to the formation of a new ring, resulting in a polycyclic system. The regioselectivity of this cyclization would be influenced by the position of the cyclopentenyl moiety on the naphthalene ring and the relative stability of the possible arenium ion intermediates. Theoretical calculations on related systems have shown that such intramolecular electrophilic additions are key steps in the formation of condensed polycyclic aromatic hydrocarbons from naphthalene under acidic conditions. rsc.org

A plausible acid-catalyzed reaction mechanism is depicted below:

Step 1: Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, TfOH) to form an oxonium ion. frontiersin.org

Step 2: Formation of Carbocation: The oxonium ion loses a molecule of water to generate a resonance-stabilized allylic carbocation.

Step 3: Subsequent Reaction: The carbocation can then be trapped by a nucleophile, undergo elimination, or be attacked by the naphthalene ring intramolecularly.

The specific pathway taken would be highly dependent on the acid used and the reaction temperature. Strong acids and higher temperatures would likely favor elimination or intramolecular cyclization.

Computational and Theoretical Studies on 3 Naphthalen 1 Yl Cyclopent 2 Enol

Intermolecular and Intramolecular Interaction Analysis

Beyond the properties of a single molecule, computational methods can explore the interactions within a molecule and between molecules.

The hydroxyl group (-OH) in 3-Naphthalen-1-yl-cyclopent-2-enol can act as a hydrogen bond donor. This could lead to intermolecular hydrogen bonding between two or more molecules.

Of particular interest would be the potential for an intramolecular hydrogen bond. In this case, the hydrogen of the hydroxyl group could interact with the electron-rich π-system of the naphthalene (B1677914) ring. This is known as a π-type hydrogen bond. Computational analysis would be essential to confirm the existence and strength of such an interaction. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density to find a bond critical point between the hydrogen and the naphthalene ring, which would be strong evidence for this type of bond. The geometric parameters, such as the H•••ring distance and the O-H•••ring angle, would also be determined.

π-Based Interactions (e.g., C-H…π, π…π Stacking)

Non-covalent interactions involving π systems are fundamental in chemistry, influencing everything from crystal packing to biological recognition. wikipedia.org In this compound, the presence of the large, electron-rich naphthalene moiety makes π-based interactions particularly significant.

π…π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In the solid state, molecules of this compound can arrange themselves so that the naphthalene rings of adjacent molecules overlap. This stacking is a major contributor to the stabilization of the crystal lattice. The geometry of this interaction can vary, including face-to-face and offset or slipped-stacking arrangements. The presence of electron-donating or electron-withdrawing groups can influence the strength and nature of these interactions. rsc.org

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful visualization technique used to identify and characterize weak interactions in real space. researchgate.netjussieu.frbohrium.com It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). researchgate.net The resulting 3D plots use a color scale to distinguish different types of interactions.

For this compound, an NCI plot would reveal:

Large, green surfaces between naphthalene rings, indicative of weak, attractive van der Waals forces, which would visually confirm the presence of π…π stacking.

Small, localized green patches showing C-H…π interactions between the cyclopentene (B43876) ring hydrogens and the naphthalene π-system.

A distinct, blue-colored surface corresponding to the strong O-H…O hydrogen bond, highlighting its greater strength compared to van der Waals interactions.

Red-colored regions would appear where steric repulsion occurs, for instance, in areas of significant steric clash between atoms. researchgate.net

This analysis provides a qualitative but intuitive map of the non-covalent forces holding the supramolecular structure together. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and other structural features. wikipedia.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. uni-rostock.deresearchgate.net

The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. muni.cz For this compound, QTAIM analysis would characterize the various chemical interactions:

Bond Critical Points (BCPs): The presence of a (3, -1) BCP and a corresponding bond path between two nuclei is a necessary condition for a chemical bond. uni-rostock.de

Interaction Characterization: The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify the interaction. For the strong covalent bonds within the naphthalene and cyclopentene rings, one would expect high ρ(r) and a negative ∇²ρ(r). For the non-covalent interactions like O-H…O hydrogen bonds, C-H…π, and π…π stacking, the values of ρ(r) are significantly lower, and ∇²ρ(r) is typically positive, characteristic of closed-shell interactions. muni.cz

Table 1. Illustrative QTAIM Topological Parameters for Interactions in this compound.
Interaction TypeTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Classification
C-C (Covalent)> 0.200< 0Shared Interaction
O-H···O (Hydrogen Bond)0.010 - 0.040> 0Closed-Shell
C-H···π0.002 - 0.015> 0Closed-Shell
π···π Stacking< 0.010> 0Closed-Shell

Hirshfeld Surface Analysis and Enrichment Ratios

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is calculated. These values are combined into a normalized contact distance (d_norm), which is mapped onto the surface.

For this compound, this analysis would yield:

d_norm Surface: Bright red spots on the d_norm map indicate close intermolecular contacts, such as the O-H…O hydrogen bonds, where the contact distance is shorter than the van der Waals radii. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting d_e versus d_i. They provide a quantitative breakdown of the different types of contacts. For this molecule, the plot would be dominated by H…H, C…H/H…C, and O…H/H…O contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov The presence of C…C contacts would provide evidence for π-π stacking. nih.gov

Table 2. Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Contact TypeContribution (%)Key Interaction Represented
H···H~45%Van der Waals forces
C···H / H···C~25%C-H···π interactions
O···H / H···O~15%O-H···O Hydrogen Bonding
C···C~5%π-π Stacking
Other~10%Miscellaneous contacts

Enrichment ratios are then calculated to determine if certain contacts are more prevalent than what would be expected from random chemical composition, highlighting the most significant interactions driving the crystal assembly.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): For this compound, the most negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The π-system of the naphthalene ring would also show a region of negative potential. These areas are susceptible to electrophilic attack and are the primary hydrogen bond acceptor sites.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary hydrogen bond donor site and susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon and hydrogen atoms of the hydrocarbon framework would exhibit a relatively neutral potential.

The MEP surface provides a clear rationale for the intermolecular interactions observed, particularly the directionality and strength of the hydrogen bonds.

Energy Frameworks for Supramolecular Architecture

To gain a quantitative understanding of the crystal packing, energy framework analysis can be performed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice and visualizes them as a framework. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

For this compound, the energy frameworks would likely show:

Dominant Dispersion Energy: A significant contribution from dispersion forces, visualized as large cylinders connecting the naphthalene moieties of adjacent molecules, confirming the energetic importance of π-π stacking.

Strong Electrostatic Energy: A prominent electrostatic framework corresponding to the O-H…O hydrogen-bonding network.

Ring Puckering and Conformational Dynamics of the Cyclopentene Ring

The five-membered cyclopentene ring in this compound is not planar. It adopts a puckered conformation to alleviate angular and torsional strain. The exact conformation can be described by puckering parameters, such as those defined by Cremer and Pople.

Puckering Coordinates: The degree of puckering is quantified by the total puckering amplitude (Q), while the type of puckering is described by a phase angle (φ). researchgate.net For a five-membered ring, the primary conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of a plane.

Table 3. Potential Puckering Parameters for the Cyclopentene Ring.
ParameterDescriptionHypothetical Value (Illustrative)
Q (Å)Total puckering amplitude0.3 - 0.5
φ (degrees)Phase angle defining conformation typeVariable (defines E vs. T form)
ConformationQualitative description (e.g., Envelope)Envelope or Twist

Theoretical Insights into Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states for the formation of this compound are not extensively documented in the reviewed literature, theoretical investigations of analogous and precursor reactions provide significant insights into the plausible pathways for its synthesis. The formation of the substituted cyclopentenol (B8032323) ring system can be computationally analyzed through several established synthetic routes, primarily involving the formation of a cyclopentenone intermediate followed by reduction, or direct cyclization methods. Key among these are the Nazarov cyclization, the Pauson-Khand reaction, and aldol (B89426) condensation-based strategies, each with distinct, computationally modeled transition states and reaction coordinates.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these cyclization reactions. These computational models allow for the calculation of activation energies, the geometric characterization of transition states, and the evaluation of thermodynamic stabilities of intermediates and products. Such insights are crucial for understanding reaction feasibility, predicting stereochemical outcomes, and optimizing reaction conditions.

One of the most powerful methods for constructing the cyclopentenone core is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganicreactions.org Computational studies have detailed the mechanism, which commences with the activation of the ketone by an acid catalyst to form a pentadienyl cation. wikipedia.orgillinois.edu This intermediate then undergoes a conrotatory electrocyclization to yield an oxyallyl cation, which subsequently eliminates a proton to form the cyclopentenone product. wikipedia.orgillinois.edu The electrocyclization is typically the rate-determining step, and its transition state has been a major focus of theoretical analysis. For a hypothetical precursor to this compound, such as a divinyl ketone bearing a naphthalene moiety, the bulky nature of the naphthalenyl group would be expected to significantly influence the torquoselectivity of the ring closure, thereby dictating the stereochemistry of the resulting cyclopentenone.

Another prominent, metal-catalyzed pathway to cyclopentenones is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide. wikipedia.orgorganic-chemistry.org DFT calculations have corroborated the widely accepted mechanism, which initiates with the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Subsequent coordination of the alkene and migratory insertion steps lead to a metallacyclopentene intermediate. wikipedia.org The rate-determining step has been identified as the intramolecular insertion of the alkene into the carbon-cobalt bond. acs.org The regioselectivity of the reaction is heavily influenced by steric and electronic factors of the alkene and alkyne substituents. nih.gov In a potential synthesis of a precursor to this compound, the naphthalene group's steric hindrance would play a critical role in the transition state of the alkene insertion step.

Intramolecular aldol condensation of a 1,4-dicarbonyl compound is a classic and fundamentally important route to forming five-membered rings. khanacademy.org DFT studies on aldol condensations have provided detailed energy profiles, highlighting the barriers for enolate formation and the subsequent carbon-carbon bond-forming cyclization. rsc.org The stereochemistry of the resulting β-hydroxy ketone (a direct precursor to a cyclopentenol) is determined by the relative energies of the corresponding transition states, often depicted as chair-like or boat-like conformations. For a precursor to this compound, the thermodynamic favorability of forming a five-membered ring over other possibilities, such as a strained three-membered ring, is a key factor that can be computationally assessed. khanacademy.org

Finally, the introduction of the naphthalen-1-yl group could be envisioned via a Grignard reaction with a suitable cyclopentenone precursor. organic-chemistry.org Computational studies on Grignard additions to carbonyls have investigated the transition states for both polar (nucleophilic addition) and single electron transfer (SET) mechanisms. colab.ws The reaction of a naphthalen-1-ylmagnesium halide with a cyclopentenone would likely proceed through a four-centered transition state for the nucleophilic addition, with the stereochemical outcome being influenced by the steric bulk of the reactants. organic-chemistry.org

The following table summarizes the key computational insights for these analogous reaction mechanisms that could be involved in the synthesis of this compound. It is important to note that the specific energy values are illustrative and would change for the exact substrates leading to the target molecule.

Reaction Type Key Mechanistic Step Typical Focus of Computational Study Influencing Factors on Transition State
Nazarov Cyclization 4π-Electrocyclic ring closure of a pentadienyl cation wikipedia.orgillinois.eduActivation energy of electrocyclization, TorquoselectivitySteric and electronic nature of substituents, Acid catalyst nih.gov
Pauson-Khand Reaction Intramolecular alkene insertion into Co-C bond acs.orgRegioselectivity, Activation barriers for insertion and CO eliminationSteric hindrance of alkene/alkyne, Metal catalyst, Additives wikipedia.orgnih.gov
Aldol Condensation C-C bond formation between enolate and carbonyl khanacademy.orgrsc.orgDiastereoselectivity (Chair vs. Boat transition states), Ring strainBase/Acid catalyst, Solvent, Steric bulk of substituents khanacademy.orgrsc.org
Grignard Reaction Nucleophilic addition to carbonyl carbon organic-chemistry.orgPolar vs. SET mechanism, Transition state geometrySolvent coordination, Steric hindrance of ketone and Grignard reagent colab.wsnih.gov

Advanced Applications in Materials Science and Industrial Chemistry Excluding Biological/clinical

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The cyclopentenone framework, closely related to cyclopentenols, is a crucial building block in the synthesis of a wide array of bioactive and chemically complex molecules. acs.org The presence of both an alcohol and a double bond in the cyclopentenol (B8032323) ring of 3-Naphthalen-1-yl-cyclopent-2-enol offers multiple reaction sites for further chemical transformations. This bifunctionality allows it to serve as a versatile intermediate in the assembly of more intricate molecular structures.

The synthesis of functionalized five-membered carbocyclic frameworks is fundamental to organic synthesis, as these structures are present in numerous natural products. nih.gov Cyclopentenol derivatives, in particular, are valuable synthetic intermediates. nih.gov The strategic placement of the naphthalene (B1677914) moiety on the cyclopentenol ring can influence the stereochemical outcome of subsequent reactions, providing a pathway to chiral molecules. The synthesis of cyclopentenones and their derivatives can be achieved through various methods, including multicomponent ring assembly, often utilizing metal catalysts. thieme-connect.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
OxidationPCC, PDC, Swern, or Dess-Martin periodinane3-Naphthalen-1-yl-cyclopent-2-enone
Epoxidationm-CPBA, peroxy acidsNaphthalenyl-epoxycyclopentanols
DihydroxylationOsO₄, KMnO₄Naphthalenyl-cyclopentanetriols
HydrogenationH₂, Pd/C, PtO₂3-Naphthalen-1-yl-cyclopentanol
SubstitutionAcid catalysis with nucleophilesSubstituted naphthalenyl-cyclopentenes

Potential as a Structural Scaffold in Novel Material Development

The incorporation of the rigid and aromatic naphthalene structure into polymers and other materials can impart desirable properties such as enhanced thermal stability, hydrophobicity, and specific optoelectronic characteristics.

Polymers:

Naphthalene-containing polymers are of growing interest due to their potential for high performance. google.com The naphthalene unit can be incorporated into the main chain or as a side chain of a polymer. researchgate.net For instance, naphthalene-based epoxy resins have demonstrated higher glass transition temperatures, thermal stability, and lower moisture absorption compared to their conventional counterparts. mdpi.com The this compound molecule could serve as a monomer or a precursor to a monomer in polymerization reactions. The hydroxyl group of the cyclopentenol ring provides a reactive site for esterification or etherification to create polyester (B1180765) or polyether chains, while the naphthalene moiety would be pendant to the polymer backbone, influencing the material's bulk properties. Naphthalene-based polymers have also been synthesized for use as catalytic supports. nih.gov

Electronics:

Naphthalene and its derivatives have been investigated for their applications in organic electronics. acs.orgacs.org Naphthalene diimides, for example, have been explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs). google.com While this compound itself is not a diimide, its naphthalene core suggests that its derivatives could be functionalized to create materials with semiconducting properties. The ability to form ordered molecular assemblies, a characteristic of naphthalene-containing compounds, is crucial for efficient charge transport in organic electronic devices. rsc.org The presence of the cyclopentenol ring offers a handle for chemical modification to tune the electronic properties and solubility of potential materials.

Derivatives as Specialty Solvents

Naphthalene and its alkylated derivatives are known for their high solubility for a range of organic compounds and their stability, making them suitable for use as specialty solvents. vedantu.comstudysmarter.co.uk Molten naphthalene itself can be an excellent medium for dissolving poorly soluble aromatic compounds. wikipedia.org

Derivatives of this compound, obtained through reactions such as esterification or etherification of the hydroxyl group, could yield high-boiling point, non-volatile solvents. The combination of the polar hydroxyl group (or its derivative) and the non-polar naphthalene moiety would result in amphiphilic properties, potentially making them useful in specific applications where such characteristics are required. Naphthalene is soluble in various organic solvents like benzene (B151609), ether, and chloroform (B151607) but not in water. vedantu.com This suggests that derivatives of this compound would likely exhibit similar solubility profiles.

Utility in Pigment and Dye Chemistry

The naphthalene ring is a fundamental component of many synthetic dyes and pigments. knowde.comrsc.org Naphthalene sulfonic acids, in particular, are key intermediates in the production of azo dyes. wikipedia.orguclmail.net The sulfonic acid group enhances water solubility and aids in the binding of the dye to textile fibers. uclmail.net

The naphthalene moiety in this compound can act as a chromophore. Through chemical modification, such as sulfonation of the naphthalene ring followed by diazotization and coupling reactions, it could be converted into a variety of azo dyes. icrc.ac.irresearchgate.netscribd.com The specific shade and properties of the resulting dye would be influenced by the position of the sulfonic acid group and the nature of the coupling component. The synthesis of such dyes often involves the reaction of a diazonium salt with an activated aromatic compound like a naphthol derivative. uclmail.net

Table 2: Key Naphthalene-Based Dye Intermediates

Intermediate ClassKey Structural FeatureRole in Dye Synthesis
NaphtholsHydroxyl group on naphthalene ringCoupling component
NaphthylaminesAmino group on naphthalene ringDiazo component
Naphthalene Sulfonic AcidsSulfonic acid group on naphthalene ringImparts water solubility and fiber affinity

Applications in Agricultural Chemistry

Several naphthalene derivatives have found significant use in agriculture. knowde.com The most prominent example is naphthalene acetic acid (NAA), which functions as a synthetic auxin, a type of plant growth regulator. agriplantgrowth.compeptechbio.comkatyayaniorganics.com NAA is used to promote root formation, enhance fruit setting and size, and prevent premature fruit drop. agriplantgrowth.compeptechbio.comlemandou.com

While this compound is not a direct analogue of NAA, its naphthalene core suggests that derivatives could be synthesized to exhibit plant growth-regulating activities. By modifying the cyclopentenol side chain to an acetic acid or a related functional group, it may be possible to create novel compounds with auxin-like properties. The bulky and hydrophobic nature of the naphthalene group is a common feature in many agrochemicals, contributing to their interaction with biological targets. Other naphthalene derivatives, such as 1-naphthyl-N-methylcarbamate (carbaryl), are used as insecticides. marketsandmarkets.com

Contributions to Chemical Space Expansion

The concept of chemical space encompasses all possible molecules and their properties. The synthesis of novel molecular architectures is crucial for expanding this space and discovering new functionalities. This compound can be considered a bifunctional molecule, possessing two distinct and reactive chemical moieties: the naphthalene ring system and the cyclopentenol core. nih.govacs.org

This bifunctionality allows for the independent or sequential chemical modification of each part of the molecule, leading to a diverse library of new compounds. nih.govacs.orgresearchgate.net For example, the cyclopentenol ring can undergo reactions typical of alcohols and alkenes, while the naphthalene ring can be subjected to electrophilic aromatic substitution. This orthogonal reactivity enables the creation of molecules with complex and precisely controlled three-dimensional structures. The unique combination of a planar aromatic system with a non-planar, functionalized carbocycle provides a scaffold that is not readily accessible through simple synthetic routes, thus contributing to the exploration of novel areas of chemical space. researchgate.net

Conclusion and Future Directions in Research

A Landscape of Limited Direct Investigation

A thorough review of the scientific literature reveals a notable absence of dedicated research on 3-Naphthalen-1-yl-cyclopent-2-enol. While the cyclopentenol (B8032323) ring system and the naphthalene (B1677914) moiety are individually well-characterized and form the backbone of numerous studied molecules, their specific combination in this arrangement has not been the subject of focused investigation.

However, valuable insights can be gleaned from studies on analogous compounds. For instance, research into the synthesis of 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene has demonstrated the feasibility of coupling a naphthalenyl organometallic species with a cyclopentenone derivative. nih.gov In this reported synthesis, 2-lithium-naphthalene was successfully reacted with 3-methyl-2-cyclopenten-1-one. nih.gov This suggests a plausible synthetic pathway towards this compound, likely involving the reaction of 1-lithio-naphthalene with cyclopent-2-enone, followed by a selective reduction of the resulting ketone.

The study of other substituted cyclopentenone derivatives further indicates that the α,β-unsaturated system in these molecules is a versatile platform for various chemical transformations. researchgate.net These derivatives are often synthesized through aldol (B89426) condensation reactions and serve as building blocks for more complex structures. researchgate.net

Charting the Unknown: Research Gaps and Challenges

The most significant research gap concerning this compound is the compound itself. Its synthesis has not been reported, and consequently, its chemical and physical properties remain uncharacterized. The primary challenges are therefore fundamental, revolving around establishing a reliable and efficient synthetic route and thoroughly characterizing the resulting molecule.

Key unanswered questions include:

What is the most effective method for the synthesis of this compound with good yield and purity?

What are the spectroscopic signatures (NMR, IR, MS) of this compound?

What is its three-dimensional structure and what are its conformational preferences?

How does the electronic interplay between the naphthalene ring and the cyclopentenol moiety influence its reactivity?

What are its thermal and photochemical stability?

Addressing these fundamental questions is a prerequisite for any further exploration of this compound's potential.

The Path Forward: Proposed Research in Synthesis and Mechanistic Understanding

Future research should prioritize the development of a robust synthetic protocol for this compound. A promising starting point would be the adaptation of the synthesis used for 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. nih.gov This would likely involve the following steps:

Formation of the Naphthyl Grignard or Organolithium Reagent: Preparation of 1-naphthylmagnesium bromide or 1-lithionaphthalene from 1-bromonaphthalene.

1,2-Addition to Cyclopent-2-enone: Reaction of the organometallic reagent with cyclopent-2-enone to form the corresponding ketone, 3-naphthalen-1-yl-cyclopent-2-enone. It is important to note that 1,4-conjugate addition could be a competing pathway.

Selective Reduction: Reduction of the ketone to the desired alcohol, this compound. Reagents such as sodium borohydride (B1222165) or cerium(III) chloride with sodium borohydride (Luche reduction) could be explored for this selective transformation.

Once synthesized, a thorough mechanistic investigation of its reactivity would be crucial. This would involve studying its behavior in various reaction types, including electrophilic additions to the double bond, nucleophilic substitution at the allylic alcohol, and reactions involving the aromatic naphthalene ring. Understanding the regioselectivity and stereoselectivity of these reactions will be of paramount importance.

Building Blocks for Tomorrow: Potential in Non-Biological Materials

While biological applications are outside the scope of this review, the unique structural features of this compound suggest its potential as a valuable building block in materials science. The planar and aromatic nature of the naphthalene group, combined with the reactive cyclopentenol core, could be leveraged for the development of novel non-biological materials and technologies.

Potential avenues for exploration include:

Polymer Chemistry: The hydroxyl group and the double bond of the cyclopentenol ring could serve as handles for polymerization, leading to polymers with incorporated naphthyl units. These materials could exhibit interesting photophysical or thermal properties.

Liquid Crystals: The rigid, anisotropic structure of the naphthalene moiety might allow for the design of liquid crystalline materials based on derivatives of this compound.

Organic Electronics: Naphthalene derivatives are known to be used in organic electronics. The potential to functionalize the cyclopentenol ring could allow for the fine-tuning of electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Photosensitive Materials: The naphthalene chromophore suggests that the molecule and its derivatives may possess interesting photochemical properties, making them candidates for photosensitive coatings or molecular switches.

The exploration of these potential applications is, of course, contingent on the successful synthesis and characterization of this intriguing molecule. The journey to unlock the full potential of this compound is just beginning, and it promises to be a rewarding endeavor for the chemical community.

Q & A

Q. What are the key structural features of 3-Naphthalen-1-yl-cyclopent-2-enol confirmed through crystallographic analysis?

The compound’s structure is determined via single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement. Critical parameters include bond lengths (e.g., C1–C11 at ~1.48 Å), dihedral angles (e.g., C1–C2–C3–C4), and hydrogen bonding interactions involving the hydroxyl group. These data are cross-validated with NMR to confirm stereoelectronic effects and ring puckering .

Q. How can researchers synthesize this compound derivatives for biological evaluation?

Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with the hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography. Reaction progress is monitored using TLC with n-hexane:ethyl acetate (9:1) as the mobile phase .

Q. What experimental protocols are used for preliminary toxicity screening of this compound?

Acute toxicity studies in rodents follow OECD guidelines, focusing on oral and inhalation routes. Systemic effects (hepatic, renal, respiratory) are assessed via histopathology and serum biomarkers (e.g., ALT, creatinine). Dose-response curves are generated using probit analysis, with LD₅₀ values calculated for risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in bioactivity (e.g., cytotoxicity vs. selectivity) are addressed through triangulation: repeating assays under standardized conditions (e.g., MTT protocol), validating purity via HPLC (>95%), and applying multivariate regression to isolate substituent effects. Contradictory results may arise from impurities or cell-line-specific metabolic pathways .

Q. What methodological considerations are critical for crystallizing this compound for XRD studies?

Crystallization requires solvent screening (e.g., ethanol/water mixtures) to balance solubility and volatility. Twinning and disorder are mitigated by slow cooling (0.5°C/min) and using SHELXD for structure solution. High-resolution data (R < 0.05) ensure accurate refinement of cyclopentenol ring conformation and naphthalene π-stacking .

Q. How do researchers establish structure-activity relationships (SAR) for this compound in anticancer assays?

SAR studies involve synthesizing analogues with modified substituents (e.g., halogens, alkyl chains) and testing against cancer cell panels (e.g., NCI-60). IC₅₀ values are correlated with electronic (Hammett σ) and steric (Taft Es) parameters. Molecular docking (AutoDock Vina) identifies key interactions with targets like topoisomerase II .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for polar metabolites. For volatile derivatives, GC-MS with electron ionization (70 eV) provides higher sensitivity. Method validation includes spike-recovery tests (85–115%) and LOQ determination (<10 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.